molecular formula C12H17NO2 B5351582 N-[1-(2-methoxyphenyl)ethyl]propanamide

N-[1-(2-methoxyphenyl)ethyl]propanamide

Cat. No. B5351582
M. Wt: 207.27 g/mol
InChI Key: SNGIFPOGMAENKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-methoxyphenyl)ethyl]propanamide, also known as methoxyflurane, is a halogenated ether that has been used as an anesthetic since the 1960s. Recently, it has gained attention as a potential therapeutic agent due to its analgesic and anti-inflammatory properties.

Scientific Research Applications

N-[1-(2-methoxyphenyl)ethyl]propanamide has been studied for its analgesic and anti-inflammatory properties. It has been shown to activate the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain sensation and inflammation. This activation leads to the release of endogenous opioids, such as enkephalins and dynorphins, which provide pain relief. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyphenyl)ethyl]propanamide involves the activation of the TRPV1 receptor. This receptor is a non-selective cation channel that is expressed in sensory neurons and is involved in pain sensation and inflammation. Activation of the TRPV1 receptor leads to the influx of calcium ions into the cell, which triggers the release of endogenous opioids, such as enkephalins and dynorphins. These opioids bind to opioid receptors in the brain and spinal cord, providing pain relief. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its activation of the TRPV1 receptor and subsequent release of endogenous opioids. This leads to pain relief and a reduction in inflammation. In addition, this compound has been shown to have a low potential for toxicity and does not cause respiratory depression, making it a potentially safer alternative to traditional opioid analgesics.

Advantages and Limitations for Lab Experiments

One advantage of N-[1-(2-methoxyphenyl)ethyl]propanamide is its ability to provide pain relief without causing respiratory depression, which is a common side effect of traditional opioid analgesics. In addition, it has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for conditions such as arthritis. However, one limitation of this compound is its potential to cause liver toxicity at high doses. This should be taken into consideration when conducting lab experiments.

Future Directions

There are several future directions for the study of N-[1-(2-methoxyphenyl)ethyl]propanamide. One area of research could be the development of new analogs with improved potency and selectivity for the TRPV1 receptor. Another area of research could be the investigation of the potential use of this compound as a treatment for chronic pain conditions, such as neuropathic pain. Additionally, more research could be done to investigate the potential anti-inflammatory effects of this compound and its use in the treatment of inflammatory conditions, such as arthritis.

Synthesis Methods

The synthesis of N-[1-(2-methoxyphenyl)ethyl]propanamide involves the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-(2-aminophenyl)ethanol to form the desired amide product. The reaction scheme is shown below:

properties

IUPAC Name

N-[1-(2-methoxyphenyl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-4-12(14)13-9(2)10-7-5-6-8-11(10)15-3/h5-9H,4H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGIFPOGMAENKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C)C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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